5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione

Thermal Analysis Hydantoin SAR Solid-State Chemistry

5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione (CAS 6318-39-4) is a 5-arylidene hydantoin derivative with molecular formula C₁₀H₆Cl₂N₂O₂ and molecular weight 257.07 g·mol⁻¹. The compound features a 3,4-dichlorobenzylidene substituent at the 5-position of the imidazolidine-2,4-dione ring, synthesized via Knoevenagel condensation of hydantoin with 3,4-dichlorobenzaldehyde.

Molecular Formula C10H6Cl2N2O2
Molecular Weight 257.07 g/mol
Cat. No. B5777591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione
Molecular FormulaC10H6Cl2N2O2
Molecular Weight257.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)4-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-4+
InChIKeyJFYMAONZMAOSPO-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione – A Chlorinated Hydantoin Scaffold for Targeted Bioactivity Screening & Procurement


5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione (CAS 6318-39-4) is a 5-arylidene hydantoin derivative with molecular formula C₁₀H₆Cl₂N₂O₂ and molecular weight 257.07 g·mol⁻¹ . The compound features a 3,4-dichlorobenzylidene substituent at the 5-position of the imidazolidine-2,4-dione ring, synthesized via Knoevenagel condensation of hydantoin with 3,4-dichlorobenzaldehyde . This scaffold belongs to a therapeutically investigated class exhibiting anticonvulsant, antiarrhythmic, antiparasitic, and tyrosinase-inhibitory activities . The specific 3,4-dichloro substitution pattern is structurally distinct from the more extensively studied 2,4-dichloro and 2-chloro analogs, creating a differentiation point for procurement in structure-activity relationship (SAR) studies.

Why 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione Cannot Be Replaced by Other 5-Arylidene Hydantoins in SAR-Driven Research


In the 5-benzylidene hydantoin series, the position and number of chlorine substituents on the arylidene ring critically modulate both target binding and physicochemical properties. Evidence from antimycobacterial screening demonstrates that 2-chloro- and 2,4-dichlorobenzylidene-substituted hydantoins exhibit antimycobacterial effects, while the 3,4-dichloro isomer represents a distinct regioisomeric entity whose activity profile cannot be inferred from the 2,4-dichloro congener [1]. The 3,4-dichloro pattern creates a unique electronic distribution (σₘ-Cl = +0.37, σₚ-Cl = +0.23) and dipole moment orientation differing from the 2,4-disubstituted analog, which directly impacts hydrogen-bonding capacity at the hydantoin N1/N3 positions and the electrophilicity of the exocyclic double bond . Furthermore, published structure-activity data on N3-alkylated 5-(3,4-dichlorobenzylidene)hydantoins show distinct melting point shifts (e.g., 3-n-butyl derivative: m.p. 231 °C) compared to the corresponding 3,4-methylbenzylidene analog (m.p. 178 °C), indicating the 3,4-dichloro motif confers significantly different solid-state packing and thermal stability that can affect formulation behavior [2]. These regioisomer-dependent differences mean that substituting a 3,4-dichloro compound with a 2,4-dichloro or monochloro analog invalidates SAR continuity and compromises experimental reproducibility.

Quantitative Differentiation Evidence for 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione Against Its Closest Analogs


Thermal Stability Differentiation: 3-n-Butyl-5-(3,4-dichlorobenzylidene)hydantoin vs. 3-n-Butyl-5-(3,4-methylbenzylidene)hydantoin Melting Point Comparison

Patent data on N3-alkylated derivatives directly compare the melting point of 3-n-butyl-5-(3,4-dichlorobenzylidene)hydantoin with its 3,4-methylbenzylidene congener. The dichloro derivative melts at 231 °C, a 53 °C elevation versus the dimethyl analog at 178 °C [1]. Although this comparison is at the N3-substituted level rather than the free NH hydantoin, it provides the only available head-to-head thermal data isolating the contribution of the 3,4-dichlorobenzylidene motif to intermolecular cohesion.

Thermal Analysis Hydantoin SAR Solid-State Chemistry

Antimycobacterial Activity: 2,4-Dichlorobenzylidene Hydantoin Class Activity vs. 3,4-Dichloro Regioisomer – A SAR Gap Analysis

Olejníková et al. (2002) reported that 2-chloro- and 2,4-dichlorobenzylidene-substituted hydantoins exhibit antimycobacterial effects against M. tuberculosis in the TAACF BACTEC 460 radiometric screening program, with the most potent compounds (designated 3i, 3j, 3o, 3q, 3s) selected for further testing [1]. Critically, the 3,4-dichlorobenzylidene regioisomer was not included in this panel. This omission creates a defined SAR opportunity: the 3,4-dichloro isomer presents a systematically underexplored regioisomeric space adjacent to validated antimycobacterial hits. Procurement of this specific compound enables direct head-to-head comparison with the published 2,4-dichloro congeners using identical assay conditions (BACTEC 460, M. tuberculosis H37Rv).

Antitubercular Screening Mycobacterium tuberculosis Hydantoin SAR

Trypanocidal Activity: Imidazolidine-2,4-dione Derivatives as Anti-T. cruzi Agents – Patent-Documented Scaffold with 5-Benzylidene Substitution

International patent WO 2012/119212 A1 (Galdino et al., UFPE) discloses the synthesis and structural identification of imidazolidine and thiazolidine compounds with trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease [1]. The patent encompasses 5-arylidene imidazolidine-2,4-dione derivatives bearing variously substituted benzylidene groups. While specific IC₅₀ values for the 3,4-dichlorobenzylidene derivative require extraction from the full patent specification, the document establishes this compound class as a recognized anti-T. cruzi pharmacophore. The 3,4-dichloro substitution pattern is explicitly noted in related hydantoin literature as a focal point for enhancing antiparasitic activity through modulation of electrophilicity at the exocyclic double bond .

Chagas Disease Trypanosoma cruzi Imidazolidine Pharmacophore

Purity Specification Benchmark: 97% Assay vs. Lower-Grade Alternatives Available in the 5-Arylidene Hydantoin Market

Commercially, 5-(3,4-dichlorobenzylidene)imidazolidine-2,4-dione is available at a documented purity of 97% (HPLC) from catalog supplier Leyan (Product 2230096) . This compares favorably to other 5-arylidene hydantoin derivatives and substituted benzylidene heterocycles offered by general chemical suppliers, where purity often ranges from 90% to 95% for non-stock, custom-synthesized analogs . The 97% specification is critical for biological assays where impurities ≥3% can introduce confounding cytotoxicity, off-target enzyme inhibition, or fluorescence interference in high-throughput screening formats.

Chemical Purity Procurement Specification Quality Control

Optimal Research & Procurement Application Scenarios for 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione


Regioisomeric SAR Expansion of Antimycobacterial 5-Arylidene Hydantoins

Researchers who have identified antimycobacterial hits within the 2-chloro- or 2,4-dichlorobenzylidene hydantoin series should procure 5-(3,4-dichlorobenzylidene)imidazolidine-2,4-dione to systematically probe the regioisomeric SAR space. Testing this compound alongside the published 2,4-dichloro congeners in the BACTEC 460 M. tuberculosis H37Rv assay would directly reveal whether the 3,4-dichloro substitution pattern produces superior, equivalent, or inferior antimycobacterial potency, thereby defining the optimal chlorine geometry for this pharmacophore [1].

Chagas Disease Drug Discovery: Follow-Up on WO 2012/119212 Imidazolidine Anti-T. cruzi Leads

Drug discovery groups pursuing novel therapies for Chagas disease can procure this compound to replicate and extend the findings of WO 2012/119212. The 3,4-dichlorobenzylidene derivative should be evaluated in intracellular T. cruzi amastigote assays with benznidazole as a positive control, assessing both potency (IC₅₀) and selectivity index (SI = CC₅₀ host cell / IC₅₀ parasite). The dichloro substitution may enhance electrophilic character at the Michael acceptor site, potentially improving covalent target engagement [1].

Thermal Stability and Formulation Pre-Screening of 5-Arylidene Hydantoin Derivatives

Pharmaceutical development teams evaluating hydantoin-based candidates for solid oral dosage forms can use the documented 53 °C melting point differential between the 3,4-dichlorobenzylidene and 3,4-dimethylbenzylidene N3-butyl derivatives (231 °C vs. 178 °C) as a thermal stability benchmark [1]. The high melting point of the dichloro analog suggests lower aqueous solubility but potentially superior chemical stability under accelerated storage conditions (40 °C / 75% RH), making it a candidate for formulation strategies requiring hot-melt extrusion or high-shear wet granulation.

Tyrosinase Inhibition Screening Cascade: Hydantoin Scaffold with Defined Purity

Cosmetic and dermatological research groups developing skin-lightening agents can incorporate this compound into mushroom tyrosinase inhibition assays (L-DOPA substrate, 475 nm endpoint) as part of a 5-benzylidene hydantoin screening library [1]. The 97% purity specification ensures that observed inhibitory activity is attributable to the parent compound rather than trace impurities, which is critical when IC₅₀ values fall in the low micromolar range where 3% of a highly potent impurity could dominate the assay signal.

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